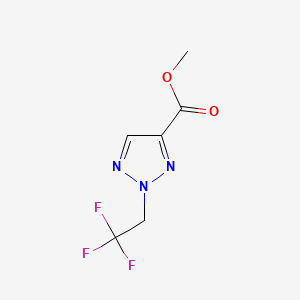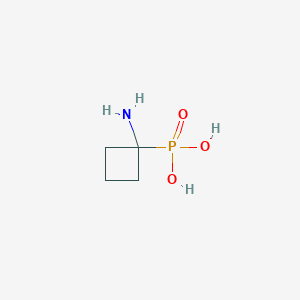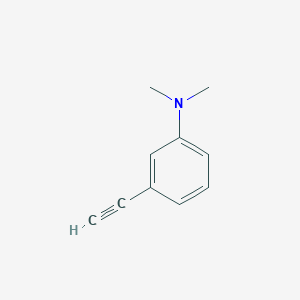
3-Ethynyl-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-N,N-dimethylaniline is an organic compound that belongs to the class of alkynes and anilines It is characterized by the presence of an ethynyl group attached to the third position of the aniline ring, with two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
3-Ethynyl-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the hydrolysis of 3-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . Another method includes the Sonogashira coupling reaction, where 3-bromo-N,N-dimethylaniline reacts with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide, followed by deprotection of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Ethynyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl or ethylene group.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl or ethylene derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
科学的研究の応用
3-Ethynyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Ethynyl-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The compound can also act as a ligand, binding to metal centers and forming coordination complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications .
類似化合物との比較
Similar Compounds
4-Ethynyl-N,N-dimethylaniline: Similar structure but with the ethynyl group at the fourth position.
1-Ethynyl-4-methoxybenzene: Contains an ethynyl group and a methoxy group on the benzene ring.
3-Bromo-N,N-dimethylaniline: Contains a bromine atom instead of an ethynyl group at the third position
Uniqueness
3-Ethynyl-N,N-dimethylaniline is unique due to the position of the ethynyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and physical properties compared to similar compounds.
特性
CAS番号 |
52324-05-7 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC名 |
3-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-6-5-7-10(8-9)11(2)3/h1,5-8H,2-3H3 |
InChIキー |
BLWILLBYFSRYOM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


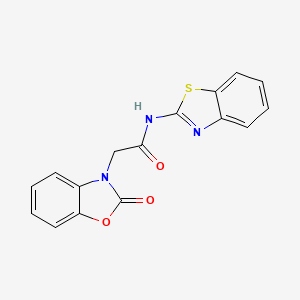
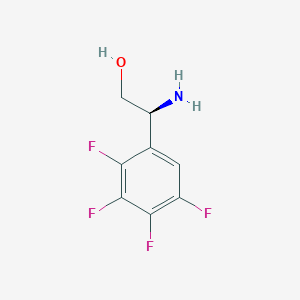
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)
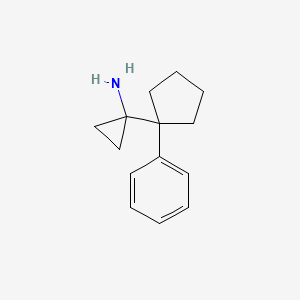
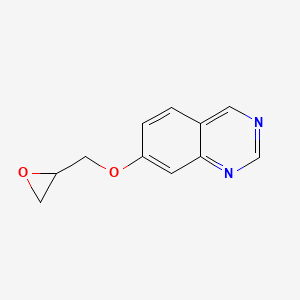
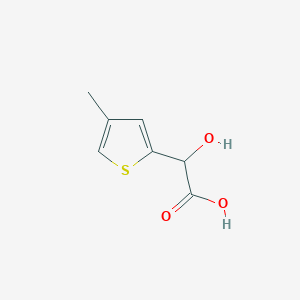
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)
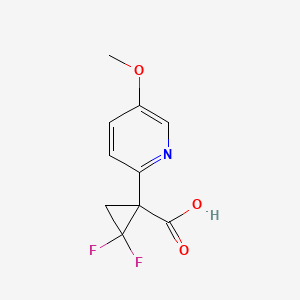
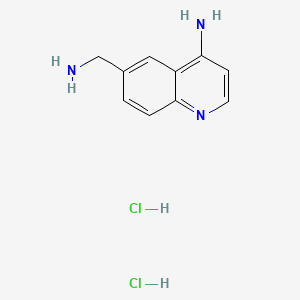
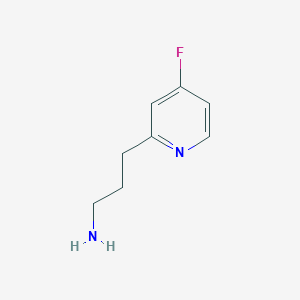
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B13587270.png)
